molecular formula C10H16ClNO2 B3038827 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride CAS No. 91252-20-9

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride

Cat. No. B3038827
CAS RN: 91252-20-9
M. Wt: 217.69 g/mol
InChI Key: CKNFALAZNJMRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, also known as 4-AEP, is an organic compound with a molecular formula of C8H13ClN2O2. It is a white crystalline solid with a melting point of 120-122°C and is soluble in water and ethanol. 4-AEP has a variety of applications in the fields of organic synthesis, chemical biology, and biochemistry. It has been used to study the mechanism of action of a variety of proteins and enzymes. In addition, it has been used in the synthesis of biological molecules, including peptides and proteins.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Process of Pharmaceuticals : Zhang Jin (2013) demonstrated the use of a compound similar to 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride in the synthetic process of Tamsulosin Hydrochloride, showing its role in pharmaceutical synthesis. This process emphasized the stability, high yield, and quality of the product meeting European Pharmacopoeia requirements (Zhang Jin, 2013).

  • Synthesis of Novel Compounds : Wen Zi-qiang (2007) conducted a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline using a method that begins with a compound similar to 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride. The study highlighted the high yield and quality of the synthesis with minimal environmental pollution (Wen Zi-qiang, 2007).

Environmental Science Applications

  • Degradation of Environmental Contaminants : Kitagawa et al. (2004) identified a gene cluster in Rhodococcus opacus SAO101 that degrades p-Nitrophenol, a compound structurally related to 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride. This study contributes to understanding the biodegradation of environmental contaminants (Kitagawa, Kimura, Kamagata, 2004).

Biochemistry Applications

  • Investigating Enzyme Activities : Lendenmann and Spain (1996) purified a novel enzyme, 2-aminophenol 1,6-dioxygenase, from Pseudomonas pseudoalcaligenes JS45. This enzyme, related to the class of compounds including 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride, plays a role in the cleavage of aromatic rings in biochemical pathways (Lendenmann, Spain, 1996).

Safety and Hazards

As mentioned above, “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride”, a related compound, is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFALAZNJMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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